molecular formula C20H30O3 B038982 8(S)-HEPE CAS No. 118492-81-2

8(S)-HEPE

Cat. No.: B038982
CAS No.: 118492-81-2
M. Wt: 318.4 g/mol
InChI Key: WLOUCHKFBGGNEB-CHGUASJCSA-N
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Description

8(S)-HEPE is a monohydroxy fatty acid produced by lipoxygenase oxidation of EPA. It acts to promote hatching of barnacle eggs at 10 nM, although it is not clearly identified as the natural egg hatching factor.

Properties

IUPAC Name

(5Z,8S,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOUCHKFBGGNEB-CHGUASJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347673
Record name 8-HEPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118492-81-2
Record name 8-HEPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 8S-HEPE and where is it found?

A1: 8S-HEPE, also known as 8(S)-HEPE or 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). [] It's found naturally in marine organisms, particularly in the North Pacific krill (Euphausia pacifica). [] Research suggests that the specific stereoisomer, 8R-HEPE, plays a role in cholesterol metabolism. []

Q2: How can 8S-HEPE be produced in the lab?

A2: Researchers have successfully produced 8S-HEPE using recombinant Escherichia coli cells expressing mouse arachidonate 8S-lipoxygenase (8S-LOX). [] This method offers a controlled and potentially scalable approach for producing this specific hydroxy fatty acid.

Q3: Does the stereochemistry of 8-HEPE impact its biological activity?

A3: Yes, the stereochemistry of 8-HEPE significantly influences its biological activity. Studies show that 8R-HEPE, but not 8S-HEPE, can induce the expression of cholesterol efflux receptors ABCA1 and ABCG1 in J774.1 macrophages, potentially via activation of the liver X receptor. []

Q4: Does 8-HEPE have any other biological activities?

A4: Research indicates that 8-HEPE, specifically in its 8R form, acts as a hatching factor for the eggs of certain barnacle species like Elminius modestus and Balanus balanoides. [, ] This activity suggests potential ecological roles for this molecule. Furthermore, the unsaturation at carbon atoms 5 and 14, as well as the 8R conformation, appear to be crucial for this egg hatching activity. []

Q5: What analytical techniques are used to study 8-HEPE?

A5: Scientists utilize various analytical methods to study 8-HEPE. Thin-layer chromatography (TLC) helps separate and identify different monohydroxy fatty acids, including 8-HEPE. [] Additionally, gas chromatography-mass spectrometry (GC-MS) is employed to identify and quantify specific 8-HEPE isomers within a sample. [, ]

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